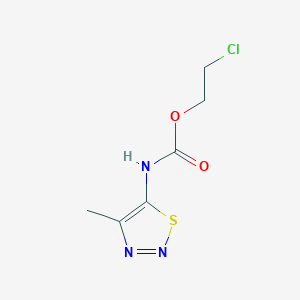![molecular formula C13H14ClNO4 B2354062 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide CAS No. 2411223-70-4](/img/structure/B2354062.png)
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide, also known as CP-47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP-47,497 has been extensively studied for its scientific research applications and has shown promising results in various fields of research.
Mécanisme D'action
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide binds to cannabinoid receptors in the brain, specifically the CB1 receptor. This binding leads to the activation of various signaling pathways that result in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to regulate various physiological processes, such as inflammation, pain, and appetite.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide has many advantages for use in lab experiments. It is highly selective for the CB1 receptor, which allows for the precise modulation of this receptor without affecting other receptors in the brain. It also has a long half-life, which allows for sustained effects over a longer period of time. However, this compound is not without limitations. It is highly potent and can be difficult to dose accurately, which can lead to unwanted side effects.
Orientations Futures
There are many potential future directions for research on 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide. One area of interest is its potential use as a therapeutic agent for various conditions, such as chronic pain, anxiety, and depression. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and body. Finally, there is potential for the development of new synthetic cannabinoids based on the structure of this compound with improved efficacy and reduced side effects.
Méthodes De Synthèse
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide is synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid with chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-aminoethyl acrylate. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide has been used extensively in scientific research for its cannabinoid-like effects. It has been shown to bind to cannabinoid receptors in the brain and produce similar effects to THC, such as pain relief, appetite stimulation, and mood alteration.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-8(14)13(17)15-7-10(16)9-3-2-4-11-12(9)19-6-5-18-11/h2-4,8H,5-7H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKMSSXLOQDSTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=C2C(=CC=C1)OCCO2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/no-structure.png)
![Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate](/img/structure/B2353985.png)





![(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2353997.png)



